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Compound of Interest

Compound Name: Z-3-Amino-propenal

Cat. No.: B1338710 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Z-3-Amino-propenal
as a versatile building block in organic synthesis, with a focus on its application in the

construction of heterocyclic scaffolds relevant to drug discovery and development. While a

specific, detailed protocol for the direct reaction of Z-3-Amino-propenal is not readily available

in the reviewed literature, this document outlines a generalized procedure for the synthesis of

2-aminopyrimidines based on well-established chemical principles.

Introduction
Z-3-Amino-propenal, also known as (Z)-3-aminoacrylaldehyde, is a bifunctional organic

compound containing both an amino group and an aldehyde group in a Z-configuration.[1] This

unique structural arrangement makes it a valuable precursor for the synthesis of a variety of

heterocyclic compounds, which are key components in many pharmaceutical agents.[2][3][4]

Its reactivity allows for its participation in cyclocondensation and multicomponent reactions,

providing efficient pathways to complex molecular architectures.

Physicochemical Properties and Handling
A summary of the key physicochemical properties of Z-3-Amino-propenal is provided in Table

1.

Table 1: Physicochemical Properties of Z-3-Amino-propenal
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Property Value Reference

Molecular Formula C₃H₅NO [1]

Molecular Weight 71.08 g/mol [1]

Appearance

Not specified in detail; handle

with care as it is classified as

toxic and corrosive.

[1]

IUPAC Name (Z)-3-aminoprop-2-enal [1]

CAS Number 25186-34-9 [1]

Handling and Storage:

Z-3-Amino-propenal is classified as toxic if swallowed, in contact with skin, or if inhaled. It is

also corrosive and can cause severe skin burns and eye damage.[1] Appropriate personal

protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at

all times when handling this compound. All manipulations should be carried out in a well-

ventilated fume hood. Store in a tightly sealed container in a cool, dry place away from

incompatible materials.

Application in Heterocyclic Synthesis: Synthesis of
2-Aminopyrimidines
The reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with guanidine is a

classical and widely used method for the synthesis of 2-aminopyrimidines. Z-3-Amino-
propenal can be considered a synthetic equivalent of a 1,3-dicarbonyl compound due to its

enamine-aldehyde structure. The following is a generalized protocol for the synthesis of 2-

aminopyrimidine from Z-3-Amino-propenal and guanidine hydrochloride.

Disclaimer: This is a generalized protocol and has not been optimized for Z-3-Amino-
propenal. Researchers should perform small-scale test reactions to determine the optimal

conditions.

Experimental Protocol: Synthesis of 2-Aminopyrimidine
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Reaction Scheme:

Caption: General reaction scheme for the synthesis of 2-Aminopyrimidine.

Materials:

Z-3-Amino-propenal

Guanidine hydrochloride

Sodium ethoxide (or other suitable base)

Anhydrous ethanol (or other suitable solvent)

Hydrochloric acid (for workup)

Sodium hydroxide (for workup)

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve Z-3-Amino-propenal (1.0 eq) in anhydrous ethanol.

Addition of Reagents: Add guanidine hydrochloride (1.0-1.2 eq) to the solution.

Base Addition: Slowly add a solution of sodium ethoxide (2.0-2.2 eq) in anhydrous ethanol to

the reaction mixture. The addition should be done at room temperature or 0 °C to control any

exothermic reaction.

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-

layer chromatography (TLC).

Workup:
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Once the reaction is complete, cool the mixture to room temperature and remove the

solvent under reduced pressure.

Neutralize the residue with a dilute aqueous solution of hydrochloric acid.

Make the solution basic by adding a dilute aqueous solution of sodium hydroxide.

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple

times.

Combine the organic extracts and wash with brine.

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

Filter and concentrate the organic layer under reduced pressure to obtain the crude

product.

Purification: Purify the crude product by a suitable method, such as column chromatography

on silica gel or recrystallization, to obtain the pure 2-aminopyrimidine.

Quantitative Data:

Since a specific protocol for Z-3-Amino-propenal was not found, a table of expected yields

and reaction times cannot be provided. Researchers should optimize the reaction and

determine these parameters experimentally.

Logical Workflow for Synthesis and
Characterization
The following diagram illustrates the general workflow for the synthesis and characterization of

2-aminopyrimidine from Z-3-Amino-propenal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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